4-butoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
Overview
Description
4-butoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group attached to an indole ring, which is further substituted with a butoxy group and an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the butoxy and ethyl groups.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(2-oxo-2-{(2E)-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]hydrazino}ethyl)benzamide
- 4-methoxy-N-(2-oxo-2-{(2E)-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]hydrazino}ethyl)benzamide
- 4-methyl-N-(2-oxo-2-{(2E)-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]hydrazino}ethyl)benzamide
Uniqueness
4-butoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group and the indole core contributes to its bioactivity and potential therapeutic applications .
Properties
IUPAC Name |
4-butoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-5-12-26-18-9-6-15(7-10-18)21(25)22-17-8-11-19-16(13-17)14-20(24)23(19)4-2/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPAHPPORCIUKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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